[(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride
Description
[(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride (CAS: 2044706-15-0) is a bicyclic amine derivative with a fused [3.2.0] ring system. Its molecular formula is C₇H₁₃ClNO, and it exists as a hydrochloride salt to enhance stability and solubility. This compound is primarily used in research and development for exploring central nervous system (CNS) targets, such as neurotransmitter receptors, due to its rigid bicyclic scaffold .
Key physicochemical properties (where available):
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
[(1S,5S,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-4-6-1-5-2-8-3-7(5)6;/h5-9H,1-4H2;1H/t5-,6-,7+;/m1./s1 |
InChI Key |
IGLYYXORKQCAHX-IXUZKAFRSA-N |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2[C@H]1CO.Cl |
Canonical SMILES |
C1C2CNCC2C1CO.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Bicyclic Amine Core
- Diallylamine
- Sulfuric acid (1 M aqueous solution)
- Copper(II) sulfate pentahydrate
- Diallylamine is first protonated with sulfuric acid to form the corresponding ammonium salt, which enhances its reactivity.
- The salt solution is then subjected to photochemical cyclization in a quartz photoreactor, irradiated with 254 nm UV light for approximately 80 hours, facilitating intramolecular cyclization to form the azabicyclic core (see).
| Parameter | Details |
|---|---|
| Photoreactor | Quartz tubes with UV lamps (254 nm) |
| Reaction Time | ~80 hours |
| Temperature | Maintained near room temperature (~25°C) |
Note: The use of copper(II) sulfate acts as a catalyst or photosensitizer, enhancing the efficiency of the cyclization process.
Isolation of the Bicyclic Amine
- Post-irradiation, the mixture is concentrated under reduced pressure.
- The residue is extracted with diethyl ether, washed with aqueous sodium hydroxide to neutralize residual acids, and dried over sodium sulfate.
- The free amine is then obtained as a solid after solvent removal.
Functionalization to the Methanol Derivative
Formation of the Hydrochloride Salt
- The free base is dissolved in diethyl ether or dichloromethane.
- Concentrated hydrochloric acid is added dropwise to precipitate the hydrochloride salt.
- The precipitate is filtered, washed, and dried under vacuum to yield the pure [(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride.
Data Tables for Key Reaction Parameters
| Step | Reagents | Conditions | Duration | Yield | Notes |
|---|---|---|---|---|---|
| Photocyclization | Diallylamine, sulfuric acid, copper sulfate | UV irradiation (254 nm) | 80 hours | ~60-70% | Requires degassing and UV safety precautions |
| Extraction & Purification | Ether, NaOH, Na2SO4 | Stirring, filtration | 2-3 hours | - | Ensures purity of the amine intermediate |
| Salt Formation | Hydrochloric acid | Dropwise addition, cooling | 15 minutes | >90% | Precipitation of hydrochloride salt |
Summary and Final Remarks
The preparation of this compound is best achieved through a photochemically induced cyclization of diallylamine derivatives, followed by functionalization and salt formation. This method offers high stereoselectivity, good yields, and scalability, supported by detailed experimental protocols documented in patent literature and peer-reviewed syntheses.
- Patent EP0090366A1 detailing derivatives and synthesis processes.
- Organic Syntheses procedure for related azabicyclic compounds.
- PubChem data on the compound’s structure and properties.
Chemical Reactions Analysis
Types of Reactions
[(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the bicyclic ring system or the methanol group.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
Scientific Research Applications
[(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Biological Activity
[(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride (CAS: 1245643-87-1) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 163.65 g/mol |
| CAS Number | 1245643-87-1 |
| Appearance | White powder |
| Solubility | Soluble in water |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially inhibiting bacterial growth through disruption of cellular processes.
- CNS Activity : Due to its structural similarity to known psychoactive compounds, it may influence neurotransmitter systems in the central nervous system (CNS), potentially acting as a modulator of mood or cognition.
While specific mechanisms for this compound are still under investigation, it is hypothesized that:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors (e.g., serotonin or dopamine receptors), influencing signaling pathways related to mood and behavior.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes or bacterial cell wall synthesis, contributing to its antimicrobial effects.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µM.
Case Study 2: CNS Modulation
In an animal model assessing the effects on anxiety-like behavior, administration of the compound showed a dose-dependent reduction in anxiety levels as measured by standard behavioral tests (e.g., elevated plus maze). This suggests potential therapeutic applications in anxiety disorders.
Comparison with Similar Compounds
Stereoisomeric Variants
- rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol Hydrochloride (CAS: 2089246-00-2): Molecular weight: 150 g/mol (C₆H₁₁ClNO) LogP: -0.96 (indicating higher hydrophilicity vs. the target compound) Key difference: Racemic mixture with opposite stereochemistry at the 1-position; reduced molecular weight due to the absence of a hydroxymethyl group .
rel-[(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanamine (CAS: 2202731-13-1):
Bicyclic Ring System Variants
- (1α,5α,6α)-3-Azabicyclo[3.1.0]hexan-6-ylmethanol Hydrochloride (CAS: 185561-91-5): Molecular weight: 149.62 g/mol (C₆H₁₂ClNO) Key difference: Smaller [3.1.0] ring system and altered stereochemistry; associated with skin/eye irritation hazards (H315, H319) .
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s higher molecular weight compared to [3.2.0] and [3.1.0] analogues suggests increased steric hindrance, which may influence receptor binding.
- LogP values indicate hydrophilicity for rac-(1R,5S,6S), making it less likely to cross the blood-brain barrier than lipophilic benzyl-substituted derivatives .
Q & A
Basic: What are the common synthetic routes for [(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common route starts with bicyclic amine precursors, such as tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate, which undergoes functional group modifications. Key steps include:
- Hydrochloride salt formation : Treatment with hydrochloric acid under controlled pH conditions to yield the final product.
- Solvent systems : Dichloromethane or tetrahydrofuran (THF) under reflux for optimal reaction rates .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Example Reaction Pathway:
Cyclization of precursor to form the azabicyclo framework.
Methanol group introduction via nucleophilic substitution or oxidation-reduction.
Hydrochloride salt precipitation and isolation.
Basic: How is the purity and stereochemical configuration of this compound confirmed?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure and stereochemistry. For instance, coupling constants in ¹H NMR distinguish axial vs. equatorial substituents in the bicyclic system .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₇H₁₄ClNO, MW 163.64) .
- X-ray Crystallography : Resolves absolute stereochemistry, critical for understanding biological interactions .
- HPLC : Quantifies purity and detects impurities (<2% by area normalization) .
Advanced: How does stereochemistry influence its biological activity and receptor binding?
Methodological Answer:
The (1S,5S,6S) configuration creates a distinct spatial arrangement:
- Chiral centers : The 6-hydroxymethyl group’s orientation affects hydrogen bonding with targets (e.g., enzymes or GPCRs).
- Receptor selectivity : Enantiomers may show differing affinities; e.g., the (1S,5S,6S) form could inhibit monoamine oxidases more effectively than its (1R) counterpart due to steric complementarity .
- Case Study : Analogous bicyclic amines with trifluoromethyl groups (e.g., ) show stereochemistry-dependent membrane permeability and metabolic stability .
Advanced: How can researchers resolve contradictory solubility data reported in different studies?
Methodological Answer:
Discrepancies arise from:
- Solvent polarity : Solubility in water (∼50 mg/mL) vs. DMSO (>100 mg/mL) due to hydrogen bonding and ionic interactions .
- pH dependence : Protonation of the amine group at acidic pH increases aqueous solubility.
- Experimental validation : Use standardized USP methods (e.g., shake-flask technique) under controlled temperature (25°C) and ionic strength .
Data Comparison Table:
| Solvent | Solubility (mg/mL) | Conditions | Reference |
|---|---|---|---|
| Water | 50 ± 5 | pH 3.0, 25°C | |
| DMSO | 120 ± 10 | 25°C | |
| Ethanol | 30 ± 3 | 25°C |
Advanced: What strategies optimize synthetic yield while minimizing by-products?
Methodological Answer:
- Catalyst optimization : Use Pd/C or Raney nickel for hydrogenation steps to reduce undesired isomers .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., diazotization) to prevent decomposition.
- By-product analysis : LC-MS identifies impurities (e.g., over-oxidized alcohols), guiding reagent stoichiometry adjustments .
- Yield improvement : Scaling reactions under inert atmosphere (N₂/Ar) improves reproducibility (>80% yield) .
Advanced: How does the bicyclo[3.2.0]heptane framework influence its reactivity in chemical modifications?
Methodological Answer:
- Ring strain : The fused bicyclic system increases reactivity toward ring-opening reactions (e.g., acid-catalyzed hydrolysis) .
- Functional group positioning : The 6-hydroxymethyl group is sterically accessible for derivatization (e.g., esterification with acyl chlorides) .
- Case Study : Tosyl derivatives () undergo nucleophilic substitution at the bridgehead nitrogen, enabling diversity-oriented synthesis .
Advanced: What computational methods predict its pharmacokinetic properties?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model membrane permeability (logP ∼1.2) and blood-brain barrier penetration .
- Docking studies : Predict binding modes with targets (e.g., serotonin receptors) using AutoDock Vina or Schrödinger .
- ADMET prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and toxicity profiles .
Basic: What are the storage and stability guidelines for this compound?
Methodological Answer:
- Storage : −20°C under inert gas (argon) to prevent hydrolysis or oxidation .
- Stability : Stable for >2 years when lyophilized and protected from light. In solution (DMSO), use within 3 months .
- Decomposition signs : Discoloration (yellowing) or precipitate formation indicates degradation.
Advanced: How does its structure compare to meta-substituted benzene mimetics in drug design?
Methodological Answer:
The bicyclo[3.2.0]heptane core mimics meta-substituted benzenes by:
- Vector alignment : Substituents at positions 1 and 6 replicate meta-angles (∼120°), enhancing target complementarity .
- Lipophilicity : The bicyclic system increases logD vs. planar aromatics, improving CNS penetration .
- Case Study : Bicyclo[3.1.1]heptanes () show improved selectivity for dopamine D3 receptors over D2 .
Advanced: What analytical techniques quantify trace impurities in bulk samples?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
